tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate
CAS No.: 1697288-42-8
Cat. No.: VC4366370
Molecular Formula: C17H28N2O2
Molecular Weight: 292.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1697288-42-8 |
|---|---|
| Molecular Formula | C17H28N2O2 |
| Molecular Weight | 292.423 |
| IUPAC Name | tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C17H28N2O2/c1-13(14-10-8-7-9-11-14)18-12-17(5,6)19-15(20)21-16(2,3)4/h7-11,13,18H,12H2,1-6H3,(H,19,20) |
| Standard InChI Key | SRLCTZQGQIABPH-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NCC(C)(C)NC(=O)OC(C)(C)C |
Introduction
tert-Butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate is a synthetic compound belonging to the class of carbamates, which are esters or salts of carbamic acid. This compound is notable for its potential applications in medicinal chemistry, particularly in antiviral research. Its structure incorporates a tert-butyl group, an amino group, and a phenylethyl moiety, contributing to its pharmacological properties.
Synthesis
The synthesis of tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate typically involves several steps, with technical details regarding yield percentages and specific reaction conditions often documented in patent filings and research articles.
Chemical Reactions
This compound can participate in various chemical reactions, which are essential for modifying its structure to enhance biological activity or specificity.
Mechanism of Action
The mechanism of action primarily involves interaction with viral proteins or enzymes critical for viral replication. Specific mechanisms may vary depending on the target virus, but general processes include inhibiting viral replication by targeting key enzymes.
Applications
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Antiviral Agents: The compound is classified under antiviral agents, with specific applications in therapeutic contexts.
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Research and Development: It has been referenced in various scientific literature and patents focusing on antiviral compounds and their synthesis.
Current Research
Data supporting the antiviral efficacy of tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate often come from biological assays evaluating its activity against various viral strains.
Future Directions
Further research is needed to fully explore its potential as an antiviral agent, including optimizing its structure for enhanced efficacy and specificity against different viral targets.
Comparison with Other Compounds
While tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate is specifically focused on antiviral applications, other compounds like N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine have different chemical structures and potential applications . Additionally, compounds targeting viral polymerases, such as those based on 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide, offer alternative strategies for antiviral therapy .
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